molecular formula C20H15FN6O B2432489 3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole CAS No. 1251683-79-0

3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

Cat. No. B2432489
CAS RN: 1251683-79-0
M. Wt: 374.379
InChI Key: SMNPKKPJRPABOV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a 1,2,3-triazole ring, an indole ring, and a 1,2,4-oxadiazole ring . These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties.


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, the 1,2,4-oxadiazole is a five-membered ring containing two oxygen atoms and one nitrogen atom, and the indole is a fused ring system containing a benzene ring and a pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings could potentially make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antioxidant Activities : Compounds related to 1,2,4-oxadiazole, including those with triazole and benzyl groups, have been synthesized and studied for their antimicrobial and antioxidant activities. For example, derivatives containing triazole, thiadiazole, and morpholine rings showed significant ABTS and DPPH scavenging activity, indicating their potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

  • Antineoplastic Activity : Indolyl-1,3,4-oxadiazole derivatives have been evaluated for antineoplastic (anti-cancer) activity, highlighting the potential of these compounds in cancer research (Farghaly, Haider, & Lee, 2012).

Chemical Synthesis

  • Synthesis Techniques : Research has been conducted on the synthesis of 1,2,4- and 1,3,4-oxadiazoles from triazole-carbonyl chlorides. This work contributes to the understanding of the chemical synthesis processes relevant to compounds like 3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

Antimicrobial Evaluation

  • Antimicrobial Properties : Several studies have focused on the antimicrobial properties of compounds similar to 3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole. These compounds have shown promising results against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Xanthine Oxidase Inhibition

  • Inhibition of Xanthine Oxidase : Research on derivatives of 1,3,4-oxadiazoles, including those with benzyl and fluorobenzyl groups, has shown that they have inhibitory activity against xanthine oxidase. This is relevant in the context of diseases like gout, where xanthine oxidase is a key target (Qi, You, Wang, & Zhang, 2015).

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c1-12-18(24-26-27(12)11-13-3-2-4-16(21)9-13)19-23-20(28-25-19)15-6-5-14-7-8-22-17(14)10-15/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNPKKPJRPABOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

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